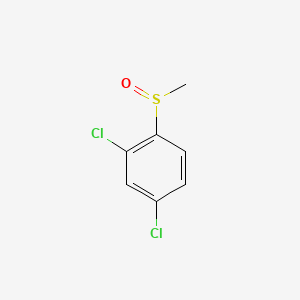
1,3-Dichlorophenyl methyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorophenyl methyl sulfoxide is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichlorophenyl methyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dichlorophenyl methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, ensuring high yields and minimal by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorophenyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 1,3-Dichlorophenyl methyl sulfone.
Reduction: 1,3-Dichlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dichlorophenyl methyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichlorophenyl methyl sulfoxide involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
1,3-Dichlorophenyl methyl sulfoxide can be compared with other similar compounds, such as:
1,3-Dichlorobenzene: Lacks the sulfoxide group and has different chemical reactivity.
1,3-Dichlorophenyl methyl sulfide: The reduced form of the sulfoxide, with distinct chemical properties.
1,4-Dichlorophenyl methyl sulfoxide: A positional isomer with chlorine atoms at different positions on the benzene ring.
Properties
CAS No. |
35515-24-3 |
|---|---|
Molecular Formula |
C7H6Cl2OS |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
2,4-dichloro-1-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6Cl2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI Key |
QWGMBEXKOOANNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


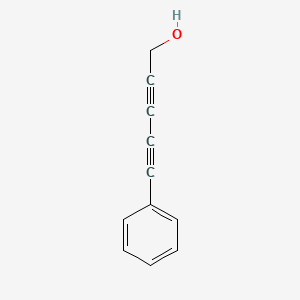


![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
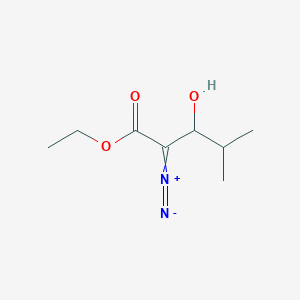
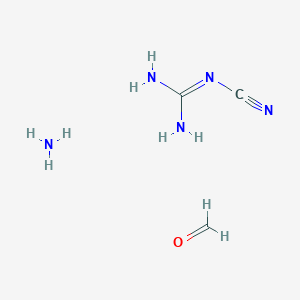

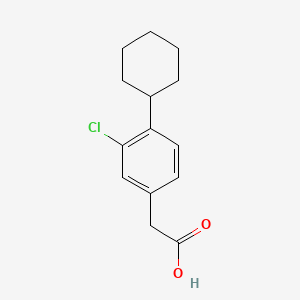
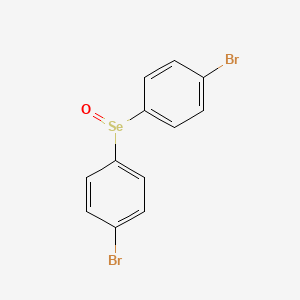
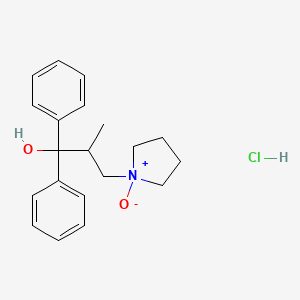
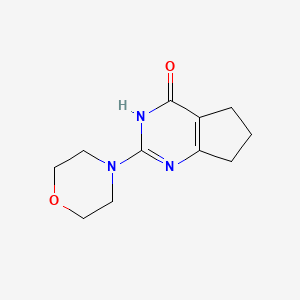
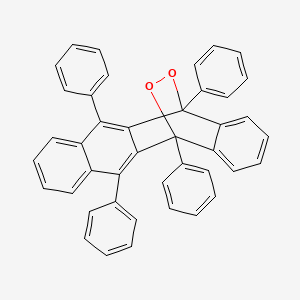
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
